Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate
Description
Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate (CAS Ref: 10-F664274) is a piperidine-based compound featuring a tert-butyl carbamate group at position 1 and a carbamoyl linkage to a piperidin-3-yl moiety at position 3 . The tert-butyl carbamate group enhances solubility and stability, while the piperidinyl carbamoyl group offers flexibility for interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 3-(piperidin-3-ylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-9-5-6-12(11-19)14(20)18-13-7-4-8-17-10-13/h12-13,17H,4-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRAFYPVKALUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with piperidin-3-ylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperidine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
1.1. Anticancer Activity
Research indicates that derivatives of piperidine compounds exhibit anticancer properties. This compound has shown promise in preclinical studies targeting specific cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
1.2. Neurological Applications
Due to its piperidine moiety, which is common in many neuroactive drugs, this compound may have applications in treating neurological disorders. Studies suggest that compounds with similar structures can modulate neurotransmitter systems, providing avenues for research into treatments for conditions such as anxiety and depression.
Biological Studies
The compound is utilized in various biological assays to study its effects on cellular processes.
2.1. Cell Culture Studies
This compound serves as a non-toxic organic buffering agent in cell cultures, maintaining pH levels conducive to cell viability and growth. This application is crucial for experiments involving mammalian cell lines where precise pH control is necessary.
2.2. Enzyme Inhibition Assays
The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are essential for understanding the pharmacokinetics and potential side effects of drug candidates derived from this compound.
Drug Formulation
The structural characteristics of this compound make it suitable for use in drug formulation processes.
3.1. Solubility Enhancement
This compound can be used to improve the solubility of poorly soluble drugs, enhancing their bioavailability when administered orally or intravenously. Its tert-butyl group contributes to lipophilicity, which can aid in the formulation of effective drug delivery systems.
3.2. Prodrug Development
Given its chemical structure, there is potential for developing prodrugs that utilize this compound as a precursor to enhance the delivery of active pharmaceutical ingredients (APIs). This approach can improve therapeutic efficacy while minimizing side effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Carbamoyl Substituents
The carbamoyl group at position 3 is a critical site for structural diversification. Below is a comparative analysis of analogues with differing substituents:
Key Observations :
- Aliphatic vs. Aromatic Substituents : The target compound’s piperidinyl group offers conformational flexibility, while aromatic substituents (e.g., benzyl, pyrazole) enhance target binding via π-π interactions .
- Steric Effects : Bulky groups (e.g., 2,6-dichlorobenzyl in compound 13ah ) may hinder binding to compact active sites compared to the target compound’s piperidinyl group.
Key Observations :
- High-Yield Reactions : Straightforward substitutions (e.g., 13au at 91% yield ) contrast with lower yields for sterically hindered or reactive amines (e.g., 13ax at 41% ).
- Catalytic Systems : Use of 15-crown-5 in THF improves reaction efficiency for alkylation steps .
Spectroscopic Data
- Compound 13ah: Aromatic protons at δ 7.45–7.33 ppm; fluorophenyl signals at δ 7.52 ppm . Compound 13au: Pyrazole methyl group at δ 2.25 ppm; coupling constants (J = 6.9 Hz) indicate conformational rigidity .
Biological Activity
Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate, with the CAS number 1016495-72-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₁₆H₂₉N₃O₃
- Molecular Weight : 311.42 g/mol
- CAS Number : 1016495-72-9
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes.
1. Receptor Interactions
Research indicates that piperidine derivatives often exhibit activity at muscarinic acetylcholine receptors. While specific data on this compound is limited, related compounds have shown promising agonistic effects on M1 receptors, which are implicated in cognitive function and memory enhancement .
2. Enzyme Inhibition
Piperidine derivatives are also known for their ability to inhibit certain enzymes. For instance, compounds similar to this compound have been studied for their inhibitory effects on protein tyrosine kinases, which play critical roles in cell signaling and cancer progression .
Case Study 1: Cognitive Enhancement
In a study exploring muscarinic receptor agonists, a compound structurally related to this compound demonstrated significant improvement in cognitive tasks in animal models. The results indicated that selective M1 receptor activation could enhance memory retention and learning capabilities .
Case Study 2: Anticancer Properties
Another notable study investigated the anticancer potential of piperidine-based compounds. The findings suggested that certain derivatives could inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. Although this compound was not directly tested, its structural similarities suggest potential efficacy in this domain .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Cognitive Function | Improved memory retention via M1 receptor activation | |
| Cancer Research | Potential inhibition of tumor growth through signaling pathway modulation |
Synthesis and Applications
The synthesis of this compound involves multiple steps including the protection of amines and coupling reactions. It is often synthesized as an intermediate for further derivatization into more biologically active compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate, and what key reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:
- Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) groups to protect amines during reactions .
- Carbamoylation: Reaction of piperidine intermediates with carbamoylating agents (e.g., isocyanates or carbodiimides) under anhydrous conditions .
- Critical Conditions: Temperature control (e.g., 80°C for coupling reactions), solvent choice (DMF or THF for solubility), and catalysts (e.g., K₂CO₃ for base-mediated reactions) .
- Monitoring: Reaction progress tracked via gas chromatography (GC) or liquid chromatography (LC) to optimize purity .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming its structure?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm functional groups and stereochemistry .
- Infrared Spectroscopy (IR): Validates carbamoyl (C=O, ~1650 cm⁻¹) and Boc (C-O, ~1250 cm⁻¹) groups .
- Mass Spectrometry (MS): Determines molecular weight (e.g., 294.36 g/mol for analogs) .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>97% for research-grade material) .
- X-ray Crystallography: Resolves 3D structure if crystals are obtained (using SHELX software for refinement) .
Q. What safety precautions are necessary when handling this compound, based on its physicochemical properties?
- Methodological Answer:
- Physicochemical Risks: Light-sensitive solid; potential acute toxicity (oral, dermal, inhalation Category 4) .
- PPE: Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent exposure .
- Handling: Use fume hoods for weighing and reactions; store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the carbamoylation step?
- Methodological Answer:
- Parameter Screening: Test solvents (e.g., DMF vs. DCM) to improve reagent solubility .
- Catalyst Optimization: Use coupling agents like HATU or EDCI to enhance carbamoyl group transfer .
- Design of Experiments (DOE): Apply factorial design to evaluate interactions between temperature, stoichiometry, and reaction time .
Q. What strategies resolve contradictions in NMR spectral data during characterization?
- Methodological Answer:
- 2D NMR Techniques: COSY and HSQC correlate proton and carbon signals to resolve overlapping peaks .
- Isotopic Labeling: Use ¹⁵N-labeled analogs to clarify carbamoyl nitrogen environments .
- Computational Modeling: Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .
Q. How does the carbamoyl group influence biological target interactions compared to non-substituted analogs?
- Methodological Answer:
- Structure-Activity Relationship (SAR): Compare binding affinities of substituted vs. non-substituted analogs using surface plasmon resonance (SPR) .
- Molecular Docking: Simulate interactions with protease active sites (e.g., HIV-1 protease) to identify hydrogen bonds from the carbamoyl group .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer:
- ADMET Prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular Dynamics (MD): Simulate lipid bilayer permeability to assess cell membrane penetration .
Q. How is the compound validated as a protease inhibitor through in vitro assays?
- Methodological Answer:
- Enzymatic Assays: Measure inhibition of trypsin or chymotrypsin using fluorogenic substrates (e.g., AMC-labeled peptides) .
- IC₅₀ Determination: Dose-response curves quantify inhibitory potency; compare to reference inhibitors like pepstatin A .
- Competitive Inhibition Studies: Use Lineweaver-Burk plots to confirm mechanism (e.g., competitive vs. non-competitive) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
